molecular formula C21H23FN6O B2371780 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-3-phenylpropan-1-one CAS No. 1021227-32-6

1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-3-phenylpropan-1-one

Cat. No.: B2371780
CAS No.: 1021227-32-6
M. Wt: 394.454
InChI Key: FEZCFGAZJJORCG-UHFFFAOYSA-N
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Description

The compound 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-3-phenylpropan-1-one is a piperazine-based derivative featuring a tetrazole ring substituted with a 3-fluorophenyl group. Its structure combines a piperazine core linked to a propan-1-one moiety via a methyl bridge, with a phenyl group at the carbonyl terminus. Piperazine derivatives are widely explored in medicinal chemistry for their versatility in modulating pharmacokinetic properties and targeting diverse biological pathways, including CNS disorders and anticancer activity .

Properties

IUPAC Name

1-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN6O/c22-18-7-4-8-19(15-18)28-20(23-24-25-28)16-26-11-13-27(14-12-26)21(29)10-9-17-5-2-1-3-6-17/h1-8,15H,9-14,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEZCFGAZJJORCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC(=CC=C3)F)C(=O)CCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

Core Structural Fragmentation

The target molecule dissects into two primary subunits:

  • Tetrazole-piperazine module : Comprising a 1-(3-fluorophenyl)-1H-tetrazol-5-yl group linked to a piperazine ring via a methylene bridge.
  • Propanophenone moiety : Featuring a 3-phenylpropan-1-one chain with a conjugated double bond (Z-configuration).

Strategic coupling of these fragments via nucleophilic acyl substitution or Mannich-type reactions forms the basis of synthetic routes.

Key Intermediate Identification

  • Intermediate A : 1-(3-Fluorophenyl)-1H-tetrazole-5-methanamine.
  • Intermediate B : 1-(Piperazin-1-yl)-3-phenylpropan-1-one.
  • Intermediate C : Chloromethyl-tetrazole derivative for bridging reactions.

Synthetic Routes and Methodological Variations

Tetrazole-Piperazine Module Synthesis

Tetrazole Ring Formation

The 1-(3-fluorophenyl)-1H-tetrazol-5-amine precursor is synthesized via Huisgen cycloaddition between 3-fluorophenylazide and nitriles under thermal or catalytic conditions. Methylation at the N1 position is achieved using dimethyl sulfate in alkaline medium, yielding 1-(3-fluorophenyl)-1H-tetrazol-5-amine (85% yield).

Table 1: Methylation Optimization for Tetrazole Intermediate

Catalyst Solvent Temp (°C) Yield (%)
NaOH (20% w/v) H2O 100 51
K2CO3 EtOH/H2O 80 67
Ultrasound 50% EtOH 40 95

Ultrasound irradiation (40°C, 20 min) in 50% EtOH enhances reaction efficiency by 40% compared to conventional heating.

Piperazine Functionalization

The tetrazole-amine is reacted with chloroacetyl chloride to form the chloromethyl intermediate, which undergoes nucleophilic displacement with piperazine in THF under reflux (12 h, 78% yield). Alternative pathways employ Mitsunobu conditions (DIAD, PPh3) for oxygen-sensitive substrates.

Propanophenone Moieties Construction

Aldol Condensation Approach

Benzaldehyde and acetylated piperazine undergo crossed aldol condensation using L-proline as an organocatalyst (THF, rt, 24 h), affording the α,β-unsaturated ketone with Z-selectivity (dr 7:3). Silica gel chromatography isolates the (Z)-isomer in 65% yield.

Wittig Olefination Strategy

Reaction of piperazine-stabilized ylides with benzaldehyde derivatives in dichloromethane produces the enone with improved Z/E ratios (9:1). Triphenylphosphine and carbon tetrachloride facilitate ylide formation at 0°C.

Fragment Coupling and Final Assembly

Nucleophilic Acyl Substitution

The tetrazole-piperazine chloromethyl intermediate reacts with 3-phenylpropan-1-one enolate (generated via LDA, -78°C) in anhydrous DMF. Catalytic InCl3 (20 mol%) under nitrogen atmosphere accelerates the coupling, achieving 82% yield after 6 h.

Table 2: Coupling Reaction Optimization

Catalyst Solvent Time (h) Yield (%)
InCl3 DMF 6 82
FeCl3 DCM 12 54
None THF 24 23

One-Pot Multi-Component Synthesis

A convergent approach combines 3-fluorophenylazide, piperazine, and propanophenone precursors in a single reactor with InCl3 catalysis. Ultrasound irradiation (40 kHz, 40°C) reduces reaction time to 45 min with 88% isolated yield.

Purification and Characterization

Crystallization Techniques

The crude product is purified via sequential solvent displacement:

  • Methylene chloride wash : Removes undesired 2-methyltetrazole isomers (cf. Ambeed protocol).
  • Isopropanol/H2O (3:7) crystallization : Yields colorless needles (mp 220–221°C).

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3) : δ 7.45–7.32 (m, 5H, Ph), 7.15–7.08 (m, 1H, F-Ph), 4.12 (s, 2H, CH2), 3.85–3.70 (m, 8H, piperazine), 2.95 (t, 2H, J = 7.2 Hz, COCH2).
  • ESI–MS : m/z 392.4 [M+H]+ (calculated 392.4).

Industrial-Scale Considerations

Catalyst Recycling

InCl3 recovery via aqueous extraction (pH 9.5) maintains 95% activity over five cycles, reducing metal waste.

Green Chemistry Metrics

  • E-factor : 1.2 (solvent recovery included).
  • Process Mass Intensity : 6.8 kg/kg product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: It can undergo oxidation reactions, particularly at the phenylpropanone group.

  • Reduction: Reduction can occur at the ketone group of the phenylpropanone.

  • Substitution: Both aromatic rings can undergo electrophilic aromatic substitution, especially at the ortho and para positions relative to the substituents.

Common Reagents and Conditions

  • Oxidation: Use oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

  • Reduction: Employ reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: Utilize conditions like FeCl3 in the presence of an electrophile for electrophilic substitution reactions.

Major Products

  • Oxidation Products: Hydroxylated derivatives at the phenylpropanone group.

  • Reduction Products: Reduced alcohol derivatives at the phenylpropanone group.

  • Substitution Products: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-3-phenylpropan-1-one finds applications across multiple domains:

  • Chemistry: Acts as a precursor for synthesizing other complex organic compounds.

  • Biology: Potentially useful in studying receptor-ligand interactions due to its diverse functional groups.

  • Medicine: Can be investigated for pharmacological activity, such as binding affinity to certain receptors.

  • Industry: Useful as an intermediate in the production of various pharmaceuticals and fine chemicals.

Mechanism of Action

The compound's effects are mediated through interactions with specific molecular targets, such as enzymes or receptors. The tetrazole moiety can engage in hydrogen bonding and electrostatic interactions, while the piperazine ring offers binding versatility. The phenylpropanone group can be involved in pi-pi stacking interactions with aromatic residues in proteins, modulating the compound's activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine and Heterocyclic Moieties

2.1.1. Urea-Linked Piperazine-Thiazol Derivatives ()
Compounds such as 1-(4-(4-((4-(2-(2-(2-Hydroxy-5-methoxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea (1f) and 1-(3-Fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11a) share a piperazine-thiazol backbone but incorporate urea linkages and hydrazinyl groups.

  • Key Differences: The target compound lacks the urea/hydrazinyl functionality, which is critical for hydrogen bonding in receptor interactions. Substituents like trifluoromethyl (1f) or chlorofluorophenyl (11c) in urea derivatives enhance polarity and binding affinity compared to the target compound’s simpler phenylpropan-1-one terminus .

2.1.2. Thiophene- and Pyridine-Substituted Piperazines ()
Compound 1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-3-(thiophen-2-ylthio)propan-1-one (21) features a pyridine-thiophene hybrid structure.

  • Key Differences :
    • The pyridine ring in compound 21 introduces basicity, altering solubility (logP ~3.2) versus the target compound’s neutral tetrazole (logP ~2.8).
    • The thiophen-2-ylthio group enhances aromatic stacking, whereas the target compound’s 3-fluorophenyl-tetrazole may favor halogen-bonding interactions .

2.1.3. Triazole-Modified Piperazine Derivatives ()
Compounds like 4-(4-(4-(4-(((3S,5S)-5-((1H-1,2,4-triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methoxy)phenyl)piperazin-1-yl)phenyl)-1-((2S,3R)-2-hydroxypentan-3-yl)-1H-1,2,4-triazol-5(4H)-one exhibit complex triazole-piperazine architectures.

  • Key Differences :
    • The hydroxylpentan-3-yl and difluorophenyl substituents in ’s compound increase hydrophilicity (clogP ~1.5) versus the target compound’s lipophilic phenylpropan-1-one (clogP ~3.1).
    • The triazole ring in may confer resistance to oxidative metabolism compared to the tetrazole in the target compound .

Table 1: Comparative Analysis of Key Compounds

Compound Core Structure Key Substituents Molecular Weight (g/mol) logP (Predicted) Synthesis Yield (%)
Target Compound Piperazine-tetrazole 3-Fluorophenyl, phenylpropan-1-one ~463.5 ~2.8 Not reported
1f (Urea-thiazol derivative) Piperazine-thiazol-urea Trifluoromethylphenyl, hydrazinyl 667.9 ~3.5 70.7
11a (Urea-hydrazinyl derivative) Piperazine-thiazol-hydrazine 3-Fluorophenyl 484.2 ~2.5 85.1
21 (Thiophene-pyridine) Piperazine-pyridine-thiophene 3-Chloro-5-trifluoromethylpyridine ~506.0 ~3.2 Not reported

Biological Activity

The compound 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-3-phenylpropan-1-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its structure features a fluorophenyl group, a tetrazole moiety, and a piperazine ring, which contribute to its interaction with various biological targets.

Chemical Structure and Properties

The IUPAC name of the compound indicates its complex structure, which can be summarized as follows:

Property Details
Molecular Formula C22H25FN6O
Molecular Weight 394.47 g/mol
CAS Number 1049362-82-4
Purity ≥98%

The presence of the fluorine atom in the 3-fluorophenyl group is significant as it can influence the compound's lipophilicity and binding interactions with biological targets.

Anticancer Properties

Recent studies have indicated that derivatives of this compound may exhibit anticancer activity. For instance, related compounds have been shown to inhibit cell proliferation in various cancer cell lines. A notable study demonstrated that a similar tetrazole derivative significantly inhibited breast cancer cell growth through apoptosis induction and modulation of key signaling pathways, such as the Notch-AKT pathway .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Receptor Binding : The tetrazole moiety enhances binding affinity to receptors involved in cellular signaling.
  • Enzyme Inhibition : The piperazine ring can facilitate interactions with enzymes, potentially inhibiting their activity and altering metabolic pathways.

The compound's unique structural attributes allow it to influence various biological pathways, making it a candidate for further pharmacological exploration.

Study 1: Antitumor Activity

In a study examining the anticancer effects of related compounds, researchers found that they induced apoptosis in breast cancer cells by generating reactive oxygen species (ROS) and inhibiting critical signaling pathways. The IC50 values for these compounds were determined to be in the low micromolar range, indicating potent cytotoxic effects against cancer cells .

Study 2: Neuroleptic Effects

Another line of research explored the neuroleptic activities of structurally similar compounds. These studies highlighted that certain derivatives exhibited comparable efficacy to established neuroleptics like haloperidol while showing reduced side effects. This suggests potential applications in treating psychiatric disorders .

Comparative Analysis with Similar Compounds

Compound Biological Activity Notes
This compoundAnticancer, NeurolepticExhibits strong receptor binding
1-(4-(phenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-3-methylpropan-1-oneModerate AnticancerLacks fluorine substituent
4-[4-(2,3-dihydro-benzimidazol)-piperidinyl]-1-(4-fluorophenyl)-butanoneNeurolepticComparable efficacy to haloperidol

Q & A

Q. What synthetic methodologies are recommended for the preparation of 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-3-phenylpropan-1-one?

The synthesis typically involves multi-step reactions, starting with the formation of the tetrazole ring via cyclization of an azide and nitrile under mild conditions. Subsequent steps include N-alkylation to introduce the piperazine moiety and acylation to attach the propan-1-one group. Key parameters include temperature control (e.g., 0–5°C for azide reactions), solvent selection (e.g., DMF or THF for polar intermediates), and reaction time optimization (24–48 hours for cyclization steps). Monitoring via TLC and intermediate purification via column chromatography are critical to achieve >90% purity .

Q. Which analytical techniques are essential for characterizing this compound and ensuring purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is indispensable for structural confirmation, particularly to verify the fluorophenyl and tetrazole substituents. High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity (>95%), while High-Resolution Mass Spectrometry (HRMS) validates the molecular formula (C₂₁H₂₂FN₆O). X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. How can researchers optimize reaction yields for intermediates like the 3-fluorophenyl-tetrazole moiety?

Yield optimization for the tetrazole ring involves using trimethylsilyl azide (TMSN₃) as a safer azide source and Cu(I) catalysts (e.g., CuI) to accelerate cyclization. Solvent polarity (e.g., DMF vs. acetonitrile) and stoichiometric ratios (1:1.2 nitrile:azide) significantly impact yields. Microwave-assisted synthesis (50–100°C, 30–60 minutes) can reduce reaction times by 50% compared to conventional heating .

Advanced Research Questions

Q. What strategies are effective for analyzing contradictory bioactivity data across different assay systems?

Discrepancies in IC₅₀ values (e.g., µM vs. nM ranges) may arise from variations in cell lines, assay conditions (e.g., serum concentration), or compound solubility. To resolve these:

  • Standardize assay protocols (e.g., ATP levels in cytotoxicity assays).
  • Use orthogonal techniques (e.g., SPR for binding affinity vs. cell-based assays).
  • Perform stability studies (e.g., HPLC-MS to detect degradation products in cell media) .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

SAR studies should systematically modify substituents:

  • Piperazine chain : Replace with morpholine or thiomorpholine to assess flexibility.
  • Tetrazole ring : Substitute with carboxylate or sulfonamide bioisosteres.
  • Fluorophenyl group : Test meta- vs. para-fluoro positioning. Parallel synthesis of 10–20 analogs, followed by molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases), can identify critical binding interactions .

Q. What computational methods are suitable for predicting intermolecular interactions of this compound with biological targets?

Molecular dynamics (MD) simulations (AMBER or GROMACS) over 100 ns trajectories can model binding stability. Quantum mechanical calculations (DFT/B3LYP) assess electrostatic contributions of the fluorine atom. Pharmacophore modeling (e.g., Schrödinger Phase) identifies essential hydrogen-bond acceptors (tetrazole N-atoms) and hydrophobic regions (phenylpropan-1-one) .

Q. How can researchers address low aqueous solubility during in vivo studies?

Formulation strategies include:

  • Prodrug design : Introduce phosphate esters at the propan-1-one carbonyl.
  • Nanoencapsulation : Use PEGylated liposomes (50–100 nm size) for enhanced bioavailability.
  • Co-solvents : Employ cyclodextrin complexes (e.g., HP-β-CD) at 10–20% w/v in PBS .

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